1-(3-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate
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Overview
Description
1-(3-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential application in various scientific research fields, including medicinal chemistry, neuroscience, and pharmacology.
Mechanism of Action
The mechanism of action of 1-(3-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate is not fully understood. However, it is believed to exert its effects by modulating the activity of dopamine and serotonin receptors in the brain. It has been shown to act as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and D2 receptors.
Biochemical and Physiological Effects:
1-(3-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex and striatum of the brain. It has also been shown to enhance the activity of GABAergic neurons in the striatum. Additionally, it has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
The advantages of 1-(3-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate for lab experiments include its high potency, selectivity, and solubility in water. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 1-(3-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate. These include:
1. Further investigation of its potential as a drug candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
2. Exploration of its potential as a ligand for other receptors, such as 5-HT7 and D3 receptors.
3. Investigation of its potential as a tool to study the role of dopamine and serotonin receptors in the brain.
4. Further studies to fully understand its mechanism of action and potential side effects.
5. Development of new synthesis methods to improve the yield and purity of the compound.
Synthesis Methods
The synthesis of 1-(3-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate involves the reaction of 1-(3-methylbenzyl)piperazine with 2-naphthol and acetic anhydride in the presence of a catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt. The purity and yield of the compound can be improved by recrystallization.
Scientific Research Applications
1-(3-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate has been studied for its potential application in various scientific research fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. In neuroscience, it has been used as a tool to study the role of dopamine receptors in the brain. In pharmacology, it has been studied for its potential use as a ligand for various receptors, including 5-HT1A, 5-HT2A, and D2 receptors.
properties
IUPAC Name |
1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2.C2H2O4/c1-19-5-4-6-20(15-19)17-25-11-13-26(14-12-25)24(27)18-28-23-10-9-21-7-2-3-8-22(21)16-23;3-1(4)2(5)6/h2-10,15-16H,11-14,17-18H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHGCNDVHUFWOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone;oxalic acid |
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